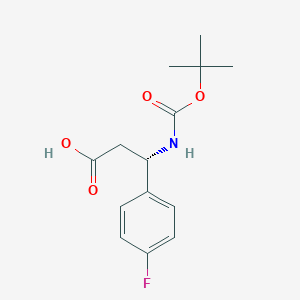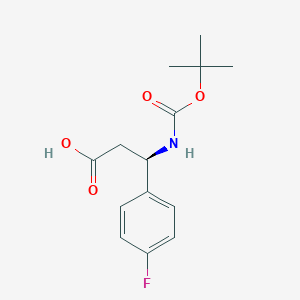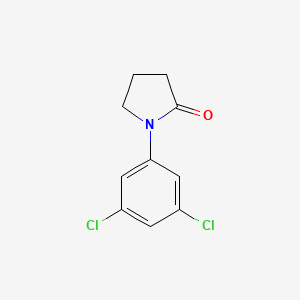
1-(3,5-Dichlorophenyl)pyrrolidin-2-one
Descripción general
Descripción
1-(3,5-Dichlorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H9Cl2NO . It’s a compound that falls under the category of pyrrolidin-2-ones .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, including 1-(3,5-Dichlorophenyl)pyrrolidin-2-one, often involves the use of donor–acceptor cyclopropanes and primary amines . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis
The molecular structure of 1-(3,5-Dichlorophenyl)pyrrolidin-2-one consists of a five-membered pyrrolidine ring attached to a phenyl ring with two chlorine atoms at the 3 and 5 positions . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3,5-Dichlorophenyl)pyrrolidin-2-one include a molecular weight of 230.09 .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Pyrrolidin-2-one derivatives have been found to exhibit antimicrobial activity . They can be used to design powerful bioactive agents that can fight against various infections.
Anticancer Activity
These compounds have also shown anticancer activity . They can be used in the development of novel compounds active against different types of cancer.
Anti-inflammatory Activity
Pyrrolidin-2-one derivatives have anti-inflammatory properties . They can be used in the treatment of conditions that cause inflammation in the body.
Antidepressant Activity
These compounds have been found to have antidepressant effects . They can be used in the development of new drugs for the treatment of depression.
Anticonvulsant Activity
Some derivatives of pyrrolidin-2-one have been synthesized and tested for anticonvulsant activity . They can be used in the treatment of conditions that cause seizures.
Anti-HCV Activity
Pyrrolidin-2-one derivatives have also shown anti-HCV (Hepatitis C Virus) activity . They can be used in the development of drugs for the treatment of Hepatitis C.
Industrial Applications
In addition to their medicinal uses, pyrrolidin-2-one derivatives also have industrial applications . They can be used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Synthesis of Novel Compounds
Pyrrolidin-2-one derivatives can be used in the synthesis of novel compounds active against different infections and diseases . They offer a great scope in the field of medicinal chemistry.
Mecanismo De Acción
Target of Action
It’s worth noting that pyrrolidin-2-one derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Mode of Action
Pyrrolidin-2-one derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrrolidin-2-one derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Pyrrolidin-2-one derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
1-(3,5-dichlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO/c11-7-4-8(12)6-9(5-7)13-3-1-2-10(13)14/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYWMVJDQVSZDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



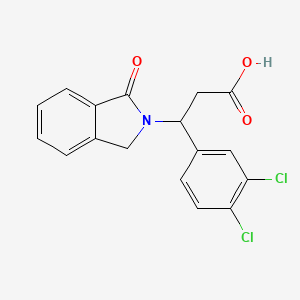
![2-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B3037557.png)
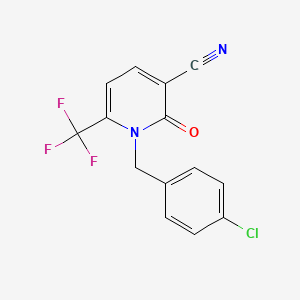
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chloropropanoate](/img/structure/B3037563.png)
![[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 2,6-difluorobenzoate](/img/structure/B3037566.png)
methanone](/img/structure/B3037567.png)
![cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B3037568.png)
![3-chloro-N-[2-[2,4-dimethyl-7-(trifluoromethyl)-1,5-benzodiazepin-1-yl]ethyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B3037571.png)
![2-{1-(Dimethylamino)-3-[(2-phenoxyethoxy)imino]propylidene}malononitrile](/img/structure/B3037573.png)
![4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(4-chloro-3-methyl-5-isoxazolyl)benzenesulfonamide](/img/structure/B3037574.png)

